3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

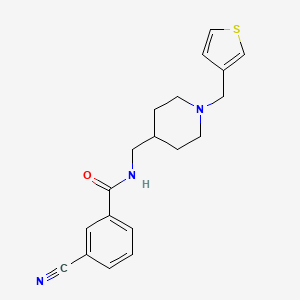

3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine core substituted with a thiophen-3-ylmethyl group and a benzamide moiety bearing a cyano group at the 3-position. The compound’s structure combines aromatic (thiophene, benzamide) and aliphatic (piperidine) components, which influence its physicochemical and pharmacological properties. The cyano group enhances electronic interactions, while the thiophene moiety may contribute to π-π stacking or hydrophobic interactions in biological systems. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest modular synthesis via amide coupling and piperidine functionalization .

Properties

IUPAC Name |

3-cyano-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c20-11-16-2-1-3-18(10-16)19(23)21-12-15-4-7-22(8-5-15)13-17-6-9-24-14-17/h1-3,6,9-10,14-15H,4-5,7-8,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAFOUJHYLVIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions One common route starts with the preparation of the piperidine derivative, which is then coupled with a thiophene-containing intermediate

Preparation of Piperidine Intermediate: The piperidine derivative can be synthesized via the hydrogenation of pyridine or through the reductive amination of a suitable precursor.

Coupling with Thiophene Intermediate: The thiophene ring is introduced through a nucleophilic substitution reaction, often using thiophene-3-carboxaldehyde and a suitable base.

Formation of the Final Compound: The cyano group is introduced via a nucleophilic substitution reaction, typically using cyanogen bromide or a similar reagent. The benzamide moiety is then formed through an amidation reaction, using benzoyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide. Research indicates that modifications in the piperidine and thiophene structures can lead to enhanced efficacy against cancer cell lines. For instance, compounds with similar scaffolds have shown promising results as inhibitors of human farnesyltransferase, an enzyme implicated in cancer progression .

Neuropharmacology

The piperidine ring is known for its role in neuropharmacology. Compounds containing this moiety have been investigated for their potential as anxiolytics and antidepressants. The structural features of this compound may allow it to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For example, related compounds have been studied for their ability to inhibit kinases involved in various signaling pathways associated with cancer and other diseases . The presence of the cyano group may enhance binding affinity to target enzymes.

Case Study 1: Inhibition of Farnesyltransferase

A study on structurally related compounds demonstrated that modifications in the piperidine structure could lead to significant inhibition of farnesyltransferase, with some derivatives achieving IC50 values in the nanomolar range . This suggests that similar modifications could enhance the activity of this compound against this target.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that compounds with similar structures exhibit neuroprotective effects in models of oxidative stress-induced neuronal damage. These findings highlight the potential for developing neuroprotective agents based on the this compound scaffold .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The piperidine moiety can enhance the compound’s binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

- BK67312 (3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide): This analog replaces the thiophen-3-ylmethyl group with a tetrahydropyran (oxan-4-yl) substituent. Molecular weight differences (327.42 g/mol for BK67312 vs. ~347.48 g/mol for the target compound) reflect the sulfur atom in thiophene .

- N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives (): These CCR3 antagonists feature a fluorinated naphthyl group instead of thiophene. The bulkier naphthyl substituent likely enhances receptor binding affinity but reduces solubility. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., fluoro) on the aromatic ring improve potency, suggesting the target compound’s cyano group may similarly enhance target engagement .

Benzamide Modifications

- 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide (): This compound replaces the cyano group with a chloro substituent and introduces a 4-chlorobenzoyl group on piperidine. The crystal structure reveals a chair conformation for the piperidine ring and hydrogen-bonded sheet formation, suggesting similar conformational rigidity in the target compound .

- 3-(1-cyano-1-methylethyl)-N-[4-methyl-3-[(3-methyl-4-oxo-6-quinazolinyl)amino]phenyl]benzamide (): Though structurally distinct, this compound shares a cyano-substituted benzamide core. The quinazolinone substituent introduces hydrogen-bonding capabilities absent in the target compound, highlighting how peripheral modifications dictate target selectivity .

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-Cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates a thiophene ring, a piperidine moiety, and a cyano group, which are critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing heterocycles have shown significant activity against various viral targets, including HIV and HCV. The EC50 values for related compounds often fall within the range of 0.2 to 3.98 μM, indicating promising antiviral efficacy .

Anticancer Activity

Compounds with similar structural features have been investigated for their anticancer properties. For example, some benzamide derivatives exhibit selective cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 50 μM. These compounds often target specific pathways involved in tumor growth and proliferation, such as the PD-1/PD-L1 pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

| Modification Type | Effect on Activity | Example Compound |

|---|---|---|

| Cyano Group | Enhances potency | 3-Cyano derivatives |

| Thiophene Ring | Increases selectivity | Thiophene-containing compounds |

| Piperidine Moiety | Improves bioavailability | Piperidine analogs |

The presence of the thiophene ring is particularly noteworthy as it contributes to the lipophilicity and overall pharmacokinetic profile of the compound.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of thiophene-based compounds, researchers found that modifications at the piperidine nitrogen significantly enhanced activity against HIV. The compound exhibited an EC50 value of approximately 0.5 μM, demonstrating its potential as a lead candidate for further development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of benzamide derivatives in various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells with an IC50 value of 25 μM, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for 3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves:

- Piperidine functionalization : Alkylation of the piperidine ring with thiophen-3-ylmethyl chloride under basic conditions to introduce the thiophene moiety .

- Benzamide coupling : Reaction of 3-cyanobenzoic acid derivatives with the functionalized piperidine intermediate using coupling reagents like HBTU or BOP in solvents such as THF or DMF, with Et3N as a base .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product . Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric precision .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm the piperidine-thiophene linkage and benzamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 406.2) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) to measure IC50 values .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when addressing steric hindrance during alkylation?

- Coupling reagent selection : HBTU or BOP improves activation of carboxylic acid intermediates .

- Solvent optimization : THF enhances solubility of bulky intermediates compared to DMF .

- Temperature modulation : Gradual warming (0°C → room temperature) reduces side-product formation .

Q. What computational strategies predict the compound’s binding affinity with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time .

- QSAR models : Correlate structural features (e.g., cyano group) with activity using datasets of analogous compounds .

Q. How are contradictions in biological activity data resolved for structurally analogous benzamide derivatives?

- Comparative SAR analysis : Systematically vary substituents (e.g., thiophene vs. phenyl groups) and evaluate activity trends .

- Standardized assay protocols : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .

Q. What methodologies assess pharmacokinetic properties in preclinical models?

Q. Which functional groups are most susceptible to metabolic modification?

- Cyano group : Oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4) to form carboxylic acids .

- Thiophene moiety : Sulfoxidation or ring-opening reactions . Experimental evaluation: Incubate with liver microsomes and analyze metabolites via LC-HRMS .

Q. What strategies elucidate the compound’s mechanism of action in complex systems?

Q. How can on-target vs. off-target effects be differentiated in cellular assays?

- Concentration-response curves : Compare EC50 values across multiple cell lines .

- Selective inhibitors : Co-treatment with target-specific inhibitors (e.g., kinase inhibitors) to block activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.